molecular formula C22H25N3O2S2 B12012087 N-(3,4-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 618879-79-1

N-(3,4-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B12012087
CAS No.: 618879-79-1
M. Wt: 427.6 g/mol
InChI Key: VLYLLDPJAHYSGC-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its complex molecular structure, which includes a benzothieno pyrimidine core, a dimethylphenyl group, and a sulfanyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The starting materials may include 3,4-dimethylphenylamine, ethyl acetoacetate, and thiourea. The synthetic route may involve:

    Formation of the benzothieno pyrimidine core: This can be achieved through a cyclization reaction involving ethyl acetoacetate and thiourea under acidic or basic conditions.

    Introduction of the dimethylphenyl group: This step may involve a nucleophilic substitution reaction where the dimethylphenylamine is reacted with an appropriate electrophile.

    Formation of the sulfanyl acetamide moiety: This can be done by reacting the intermediate compound with chloroacetic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique molecular structure.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl and acetamide groups may play a role in binding to these targets, while the benzothieno pyrimidine core could be involved in the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide: A closely related compound with slight variations in the substituents.

    Benzothieno pyrimidine derivatives: Compounds with similar core structures but different functional groups.

    Acetamide derivatives: Compounds with the acetamide functional group but different core structures.

Uniqueness

N-(3,4-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is unique due to its specific combination of functional groups and core structure, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

618879-79-1

Molecular Formula

C22H25N3O2S2

Molecular Weight

427.6 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[(3-ethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C22H25N3O2S2/c1-4-25-21(27)19-16-7-5-6-8-17(16)29-20(19)24-22(25)28-12-18(26)23-15-10-9-13(2)14(3)11-15/h9-11H,4-8,12H2,1-3H3,(H,23,26)

InChI Key

VLYLLDPJAHYSGC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC(=C(C=C3)C)C)SC4=C2CCCC4

Origin of Product

United States

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